![molecular formula C18H28O7 B5533214 19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene CAS No. 78840-05-8](/img/structure/B5533214.png)
19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene
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Overview
Description
Synthesis Analysis
The synthesis of macrocyclic compounds similar to "19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene" often involves multistep organic reactions, including the formation of ether linkages through nucleophilic substitutions and the closing of macrocyclic rings via intramolecular reactions. For example, Casabó et al. (1991) reported the synthesis of pyridine-based macrocycles containing nitrogen, oxygen, and sulfur, showcasing the complexity and diversity of macrocyclic synthesis strategies (Casabó et al., 1991).
Molecular Structure Analysis
The molecular structure of macrocyclic compounds, including the one , is characterized by their large ring sizes and the presence of heteroatoms such as oxygen within the ring structure. These features influence the spatial arrangement of atoms and the overall geometry of the molecule. X-ray crystallography is a common tool used to determine these structures in detail, as demonstrated by Casabó et al. (1991), who solved the crystal structure of a related macrocyclic compound (Casabó et al., 1991).
Chemical Reactions and Properties
Macrocyclic compounds like "19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene" can participate in various chemical reactions, including coordination with metal ions, redox reactions, and complexation reactions due to the presence of multiple ether groups and potential donor atoms. For instance, the study by Zagorevskii et al. (1987) on the formation of cationic complexes with phenol-containing crown compounds highlights the reactivity of such macrocycles in forming metal-macrocycle bonds (Zagorevskii et al., 1987).
properties
IUPAC Name |
19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17(21),18-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7/c1-19-17-11-15-13-24-9-7-22-5-3-21-4-6-23-8-10-25-14-16(12-17)18(15)20-2/h11-12H,3-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTPRRBMIGGDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)COCCOCCOCCOCCOC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136112 |
Source
|
Record name | 19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(20),17(21),18-triene | |
CAS RN |
78840-05-8 |
Source
|
Record name | 19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78840-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19,21-Dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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